molecular formula C24H48BrNO2 B13881108 Methacryloxyethylhexadecyl dimethyl ammonium bromide

Methacryloxyethylhexadecyl dimethyl ammonium bromide

Cat. No.: B13881108
M. Wt: 462.5 g/mol
InChI Key: ZDWULJNYPFIJBY-UHFFFAOYSA-M
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Description

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various applications, including detergents, fabric softeners, and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

C16H33N(CH3)2+CH2=C(CH3)COOCH2CH2BrC16H33N(CH3)2CH2CH2OCOC(CH3)=CH2Br\text{C}_{16}\text{H}_{33}\text{N(CH}_3\text{)}_2 + \text{CH}_2=\text{C(CH}_3\text{)COOCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_{16}\text{H}_{33}\text{N(CH}_3\text{)}_2\text{CH}_2\text{CH}_2\text{OCOC(CH}_3\text{)=CH}_2\text{Br}^- C16​H33​N(CH3​)2​+CH2​=C(CH3​)COOCH2​CH2​Br→C16​H33​N(CH3​)2​CH2​CH2​OCOC(CH3​)=CH2​Br−

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution: Silver nitrate (AgNO₃) in aqueous solution.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) under UV light or heat.

Major Products

    Substitution: Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.

    Oxidation: Corresponding oxides.

    Polymerization: Polymers with methacrylate backbones.

Scientific Research Applications

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications:

    Chemistry: As a surfactant in emulsion polymerization and as a phase transfer catalyst.

    Biology: In cell culture media to enhance cell membrane permeability.

    Medicine: As an antimicrobial agent in disinfectants and antiseptics.

    Industry: In fabric softeners, detergents, and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The hydrophilic head group interacts with water molecules, stabilizing the compound in aqueous solutions. This dual interaction allows the compound to effectively reduce surface tension and disrupt microbial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide can be compared with other quaternary ammonium compounds such as:

    Hexadecyltrimethylammonium bromide: Similar surfactant properties but lacks the methacrylate group.

    Dodecyltrimethylammonium chloride: Shorter alkyl chain, resulting in different surfactant properties.

    Polyquaternium-37: Used in hair care products for its antistatic properties.

Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it versatile for various applications.

Properties

Molecular Formula

C24H48BrNO2

Molecular Weight

462.5 g/mol

IUPAC Name

hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C24H48NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4,5)21-22-27-24(26)23(2)3;/h2,6-22H2,1,3-5H3;1H/q+1;/p-1

InChI Key

ZDWULJNYPFIJBY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-]

Origin of Product

United States

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